molecular formula C13H18O4 B043184 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester CAS No. 222555-06-8

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Cat. No. B043184
M. Wt: 238.28 g/mol
InChI Key: NEJJCKFYYBEQRQ-LBPRGKRZSA-N
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Description

“(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester” is a complex organic compound. It is an ester derivative of 4-Hydroxyphenylglycine , a non-proteogenic amino acid found in vancomycin and related glycopeptides . The compound also seems to have similarities with Phenethyl acetate , an ester resulting from the condensation of acetic acid and phenethyl alcohol .

Scientific Research Applications

Chemical Synthesis

  • Selective Hydrolysis of Methanesulfonate Esters : Studied the hydrolysis of various esters including Ethyl 2(S)-ethoxy-3-(4-hydroxyphenyl)propionate, focusing on selective removal techniques (Chan, Cox, & Sinclair, 2008).
  • Synthesis Techniques : Explored methods for synthesizing Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine, detailing steps like O-benzylation and diazotization (Du Hai-jun, 2007).

Chemical Properties and Reactions

  • Peculiarities of Cyclization of Ethyl Esters : Investigated reactions of ethyl 2-ethoxymethylene-3-oxo esters in different conditions, studying their behavior in cyclization processes (Goryaeva, Burgart, & Saloutin, 2013).
  • Microbial Deracemisation : Examined the deracemisation of aromatic β-hydroxy acid esters using Candida parapsilosis, testing various substrates and conditions (Padhi, Pandian, & Chadha, 2004).

Pharmacological Research

  • Anti-diabetic Activity : Assessed the anti-diabetic properties of a compound related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, focusing on its effects on PPARα and PPARγ (Cai, Liu, Li, Guo, & Shen, 2006).
  • Cancer Chemopreventive Agent : Discussed the potential of a related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, as a chemopreventive agent for various cancers, focusing on its biological effects (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

properties

IUPAC Name

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431204
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

CAS RN

222555-06-8
Record name Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222555-06-8
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Synthesis routes and methods I

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound (a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of the desired product.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester (described in Example 38a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 2
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 3
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 4
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 5
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Reactant of Route 6
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Citations

For This Compound
1
Citations
P Sauerberg, JP Mogensen, L Jeppesen… - Bioorganic & medicinal …, 2007 - Elsevier
Computational analysis of the ligand binding pocket of the three PPAR receptor subtypes was utilized in the design of potent PPARα agonists. Optimum PPARα potency and selectivity …
Number of citations: 24 www.sciencedirect.com

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